molecular formula C6H11SH<br>C6H12S B074751 Cyclohexanethiol CAS No. 1569-69-3

Cyclohexanethiol

Cat. No.: B074751
CAS No.: 1569-69-3
M. Wt: 116.23 g/mol
InChI Key: CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Description

Cyclohexanethiol (C₆H₁₁SH) is a sulfur-containing organic compound characterized by a cyclohexane ring substituted with a thiol (-SH) group. It has a molecular weight of 116.22 g/mol, a boiling point of 158–160°C, and a critical temperature of 379.5°C . The compound exhibits chair–skew-boat conformational equilibria and axial–equatorial orientations of the thiol group, leading to 24 possible conformers . Its applications span organic synthesis (e.g., oxidation to disulfides ), catalysis (e.g., in Au₂₀ nanoclusters ), and polymer functionalization . This compound also plays roles in biological systems, such as enhancing antibacterial activity in platensimycin derivatives through hydrophobic interactions with FabF enzymes .

Biological Activity

Cyclohexanethiol, also known as cyclohexyl mercaptan, is a sulfur-containing organic compound with the chemical formula C₆H₁₂S. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its effects, mechanisms of action, and relevant research findings.

This compound is characterized by a strong, offensive odor and is typically encountered as a colorless liquid. It can be synthesized through several methods, including:

  • Hydrogen Sulfide Addition : Cyclohexene reacts with hydrogen sulfide in the presence of catalysts to yield this compound.
  • Reduction of Cyclohexanol : Cyclohexanol can be converted into this compound using hydrogen sulfide and specific catalysts.

These synthetic routes not only provide this compound but also facilitate the production of various biologically active derivatives .

1. Toxicological Profile

This compound exhibits several acute and chronic health effects upon exposure:

  • Acute Effects : Inhalation can lead to respiratory irritation, while skin contact may cause burns and irritation. Symptoms of high exposure include nausea, vomiting, dizziness, and seizures .
  • Chronic Effects : Long-term exposure may affect liver function; however, there is currently no evidence suggesting carcinogenicity or reproductive toxicity .

The biological activity of this compound is primarily attributed to its thiol group (-SH), which plays a crucial role in redox reactions. The compound has been studied for its potential as an inhibitor of various enzymes involved in inflammatory processes:

  • Inhibition of Prostaglandin Synthesis : this compound has been identified as a precursor for compounds that inhibit prostaglandin and leukotriene synthesis, which are key mediators in inflammation .
  • Interaction with Thioredoxin : Research indicates that this compound may selectively inhibit extracellular thioredoxin (Trx), a protein involved in redox signaling pathways that affect cellular responses to stress .

3. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study demonstrated that this compound derivatives showed significant inhibitory activity against COX-2 enzymes, which are implicated in inflammatory diseases. The derivatives exhibited improved potency compared to their parent compounds .
  • Another investigation focused on the use of this compound in organic synthesis revealed its utility as a building block for biologically active compounds, including phosphodiesterase inhibitors and COX-2 inhibitors .

Summary of Biological Activities

Activity TypeDescription
Acute ToxicityRespiratory irritation, skin burns; symptoms include nausea and dizziness.
Chronic ToxicityPotential liver damage; no evidence for carcinogenicity or reproductive harm.
Enzyme InhibitionInhibits prostaglandin synthesis; potential effects on inflammatory pathways.
Redox ActivityInteracts with thioredoxin; may influence cellular stress responses.

Scientific Research Applications

Organic Synthesis

Cyclohexanethiol as a Building Block
this compound serves as a crucial starting material for the synthesis of various biologically active compounds. Its thiol group allows for diverse chemical reactions, making it valuable in the preparation of pharmaceuticals and agrochemicals. Studies indicate that cyclohexanethiols can be utilized in the synthesis of alkyl thiols and other functionalized compounds through reactions such as nucleophilic substitutions and thiolation processes .

Case Study: Synthesis of Biologically Active Compounds
Research has demonstrated that this compound can be used to synthesize compounds with significant biological activity. For example, it has been employed in the preparation of novel anti-cancer agents by facilitating the formation of thioether linkages which are essential for the biological activity of these compounds . The versatility of this compound in organic reactions underlines its importance as a synthetic intermediate.

Catalysis

Role in Catalytic Reactions
this compound has been investigated for its role as a ligand in catalytic processes. It has been shown to enhance the efficiency of nickel-catalyzed reactions, particularly in Negishi-type arylation where it acts to promote C–S bond cleavage . This property is particularly beneficial for synthesizing complex organic molecules with high precision.

Research Findings
A notable study highlighted the effectiveness of this compound when used alongside trialkylsulfonium salts in nickel-catalyzed reactions. The presence of this compound was found to significantly improve reaction yields and selectivity, showcasing its potential as a valuable ligand in organometallic chemistry .

Nanotechnology

Applications in Nanomaterials
Recent research has explored the use of this compound in the synthesis and stabilization of metal nanoparticles. For instance, it has been observed that this compound can facilitate the conversion of larger gold nanoparticles (Au144) to smaller ones (Au99) when attached directly to thiol groups . This transformation is critical for applications requiring specific nanoparticle sizes and functionalities.

Materials Science

Development of Functional Materials
this compound's unique properties have led to its exploration in the development of functional materials with non-linear optical properties. The synthesis of molybdenum complexes involving this compound has shown promise for applications in photonics due to their structural characteristics . These materials could potentially be used in advanced optical devices.

Health and Safety Considerations

While this compound is useful across various applications, it is essential to consider its health implications. Exposure can lead to irritation and other health effects; however, it has not been extensively tested for carcinogenicity or reproductive toxicity . Proper safety measures are necessary when handling this compound.

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/References
Organic SynthesisStarting material for biologically active compounds ,
CatalysisLigand in nickel-catalyzed reactions
NanotechnologyStabilization and size control of metal nanoparticles
Materials ScienceDevelopment of functional materials with non-linear optical properties
Health & SafetyPotential health risks associated with exposure ,

Chemical Reactions Analysis

Catalytic Oxidation in Aerobic Conditions

Gold nanocluster catalysts (Au₃₈) supported on CeO₂ or Al₂O₃ facilitate cyclohexanethiol formation during cyclohexane oxidation. Key findings include:

Support Material Pretreatment Temperature Cyclohexanol Yield This compound Yield
CeO₂150°C18%5%
Al₂O₃150°C12%8%
  • The sulfur in this compound originates exclusively from the thiolate ligands (SR) of the Au₃₈ catalyst .

  • Higher pretreatment temperatures increase cyclohexanol production but reduce this compound yields due to ligand removal .

  • Prolonged reaction times (>6 hours) lead to this compound degradation, likely via further oxidation .

Oxidation and Decomposition Reactions

This compound reacts violently with strong oxidizers:

Reagent Conditions Products
Nitric acid (HNO₃)Room temperatureSulfur oxides, CO₂, H₂O (explosive)
Chromium trioxideAmbientExothermic decomposition, Cr-S complexes
Oxygen (O₂)CombustionSO₂, CO₂, H₂O

Thermal decomposition above 200°C releases toxic gases (H₂S, CO) and cyclohexene .

Acid-Base Reactions

As a weak acid (pKa ≈ 10.96), this compound reacts with strong bases:
C H SH+NaOHC H S Na +H O\text{C H SH}+\text{NaOH}→\text{C H S Na }+\text{H O}
The resulting thiolate ion participates in nucleophilic substitution reactions.

Alkylation Reactions

This compound undergoes alkylation with alkyl halides:
C H SH+CH IC H S CH +HI\text{C H SH}+\text{CH I}→\text{C H S CH }+\text{HI}
This reaction is typical for thiols but requires anhydrous conditions to avoid hydrolysis.

Key Mechanistic Insights

  • Catalytic Systems : Au₃₈ clusters’ thiolate ligands act as sulfur donors, enabling this compound formation during aerobic oxidation .

  • Support Effects : Al₂O₃ retains more ligands than CeO₂, favoring higher this compound yields .

  • Safety : Reactivity with oxidizers necessitates strict handling protocols to prevent explosions .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling cyclohexanethiol in laboratory settings?

this compound poses acute risks (skin/eye irritation, respiratory distress) and potential chronic liver effects . Methodological precautions include:

  • PPE : Wear nitrile gloves, chemical-resistant clothing, and safety goggles .
  • Ventilation : Use local exhaust ventilation or fume hoods to minimize inhalation exposure .
  • Decontamination : Immediate washing of exposed skin with soap and water, and showering post-shift .
  • Workplace controls : Prohibit eating/drinking in areas where the compound is stored or used .

Q. How can researchers synthesize this compound derivatives for functional studies?

this compound undergoes Michael additions and radical reactions:

  • Michael addition : React with levoglucosenone in chloroform using triethylamine as a base to yield sulfinyl esters (76% yield) .
  • Radical addition : Catalyze with 9-borabicyclo[3.3.1]nonane (9-BBN) to terminal alkenes for dialkyl sulfides .
  • Glycosidation : Substitute thiols in glycosidation steps to create libraries of cysteine-conjugated compounds .

Q. What analytical techniques validate this compound purity and structural integrity?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile impurities and confirm molecular weight (116.22 g/mol) .
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify thiol proton signals (~1.3–1.7 ppm for cyclohexane backbone) and sulfur-related deshielding effects .
  • FT-IR : Detect characteristic S-H stretching vibrations (~2550 cm1 ^{-1}) .

Q. How should researchers conduct a literature review on this compound’s toxicological profile?

  • Database search : Use PubMed, Scopus, and OSHA/NIOSH reports to collate hazard data (e.g., liver toxicity ).
  • Gap identification : Note the absence of carcinogenicity/reproductive toxicity studies in animals .
  • Regulatory cross-check : Verify DOT, NFPA, and EU classifications (UN3054, EC 216-378-7) .

Q. What are best practices for storing and disposing of this compound waste?

  • Storage : Keep in airtight containers under inert gas (N2_2) at ≤25°C, away from oxidizers .
  • Disposal : Neutralize with 10% NaOH solution, followed by incineration in licensed facilities .

Advanced Research Questions

Q. How can catalytic mechanisms involving this compound be elucidated in aerobic oxidation reactions?

  • Experimental design : Use Au38_{38}-CeO2_2 catalysts to study cyclohexane oxidation. Monitor byproducts (e.g., this compound) via GC-MS, indicating C–S bond cleavage/formation .
  • Kinetic analysis : Compare reaction rates with/without thiolate ligands to assess catalytic participation .

Q. How to resolve contradictions in reported toxicity data for this compound?

  • Comparative studies : Replicate acute exposure models (rodents) using varying doses (100–500 mg/kg) and exposure durations .
  • Liver histopathology : Perform ALT/AST assays and hepatic tissue staining to confirm hepatotoxicity .
  • Meta-analysis : Critically evaluate NIOSH vs. New Jersey DHSS datasets for methodological disparities .

Q. What experimental frameworks assess this compound’s hepatotoxicity in vitro?

  • Cell lines : Expose HepG2 cells to 10–100 µM this compound for 24–72 hours.
  • Biomarkers : Measure CYP450 activity, glutathione depletion, and lipid peroxidation .
  • Controls : Include cyclohexanol as a structural analog to isolate sulfur-specific effects .

Q. How do reaction conditions influence radical addition pathways of this compound?

  • Catalyst screening : Test 9-BBN, AIBN, and UV initiation for yield optimization in alkene-thiol couplings .
  • Solvent effects : Compare polar (DMF) vs. nonpolar (hexane) solvents on regioselectivity .
  • Kinetic traps : Use EPR spectroscopy to detect thiyl radical intermediates .

Q. What strategies enhance the structure-activity relationship (SAR) of this compound-based antimicrobials?

  • Derivatization : Synthesize analogs with varied alkyl/aryl substituents on the thiol group .
  • MIC assays : Test against Mycobacterium smegmatis (model for tuberculosis) to correlate substituent hydrophobicity with activity .
  • Toxicity profiling : Use HEK293 cells to identify derivatives with reduced cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Aliphatic and Cyclic Thiols

Cyclohexanethiol is compared with other thiols based on molecular structure, reactivity, and physicochemical properties:

Compound Structure Boiling Point (°C) Key Reactivity/Applications
This compound Cyclohexane + -SH 158–160 Oxidation to disulfides ; ligand in Au nanoclusters ; polymer modification
Benzenethiol Benzene + -SH 168–169 Higher π-π stacking interactions; superior charge transport in STM-BJ measurements
Cyclopentanethiol Cyclopentane + -SH ~140 (estimated) Identified in sour gas condensate; lower retention factor (2.54) in GC-MS vs. This compound (3.287)
Adamantanethiol Adamantane + -SH N/A Forms σ-σ stacking interactions; used in catalytic C–S coupling (61–81% yields)
Dodecanethiol Linear C₁₂ chain + -SH 266–268 Lower efficiency in polymer functionalization due to steric hindrance vs. This compound
  • Key Observations :
    • Boiling Points : this compound has a lower boiling point than benzenethiol, reflecting weaker intermolecular forces compared to aromatic π-π interactions .
    • Chromatographic Behavior : this compound elutes later than smaller thiols (e.g., cyclopentanethiol) in GC-MS due to increased molecular weight and hydrophobicity .
    • Conformational Flexibility : this compound exhibits more conformational isomers than adamantanethiol, influencing its binding in biological systems .

Functional Analogues in Catalysis and Materials Science

Ligands in Nanoclusters

  • This compound vs. 4-tert-Butylthiophenol (TBBT): In Au₂₀ nanoclusters, this compound (CHT) ligands stabilize the structure through flexible bonding, whereas TBBT’s rigid aromatic system enhances electronic properties. CHT-based nanoclusters show distinct electrochemiluminescence (ECL) behavior in solution vs. solid states .

Polymer Functionalization

  • Thiols in Michael Addition/Epoxide Ring-Opening :
    • This compound outperforms dodecanethiol (66% yield vs. 52%) in polymer modification due to optimal balance between flexibility and steric bulk .

Charge Transport Properties

  • σ-σ vs. π-π Stacking :
    • This compound demonstrates σ-σ stacking interactions with conductance values comparable to benzenethiol’s π-π interactions in STM break-junction (STM-BJ) measurements. This challenges the assumption that π-π systems are inherently superior for charge transport .

Properties

IUPAC Name

cyclohexanethiol
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InChI

InChI=1S/C6H12S/c7-6-4-2-1-3-5-6/h6-7H,1-5H2
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InChI Key

CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)S
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Molecular Formula

C6H12S, C6H11SH
Record name CYCLOHEXANETHIOL
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DSSTOX Substance ID

DTXSID2027416
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Molecular Weight

116.23 g/mol
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Physical Description

Cyclohexanethiol appears as a colorless liquid with a strong disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Flash point near 50 °F., Colorless liquid with a strong, offensive odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, offensive odor.
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Boiling Point

316 °F at 760 mmHg (NIOSH, 2023), 158.9 °C @ 760 MM HG, 158 °C, 316 °F
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Flash Point

110 °F (NIOSH, 2023), 43 °C, 110 °F; 43 °C (CLOSED CUP), 43 °C c.c., 110 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, CHLOROFORM, Soluble in oxygenated and chlorinated solvents., Solubility in water: none, Insoluble
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Density

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.9782 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.98
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Vapor Density

4.00 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

10 mmHg (NIOSH, 2023), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg
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Color/Form

Liquid, Colorless liquid.

CAS No.

1569-69-3
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Melting Point

-181 °F (NIOSH, 2023), -118 °C, -181 °F
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Synthesis routes and methods

Procedure details

FIG. 4 demonstrates a room temperature enantioselective synthesis of (S)-pregabalin in the presence of catalytic quantities of epimeric quinidine thiourea C2. Thiolysis of 3-isobutylglutaric anhydride with cyclohexane thiol in methyltertbutylether (MTBE), at room temperature (rt) in the presence of catalytic quantities of C2 affords (S)-3-cyclohexylsulfanylcarbonylmethyl-5-methyl-hexanoic acid in quantitative yield and in 92% ee (the ee increased to 94% when the reaction was carried out at 0° C.). Aminolysis of resulting thioester intermediate at 40° C. over 1.6 h afforded (S)-3-Carbamoylmethyl-5-methyl-hexanoic acid in 88% yield. This primary amide intermediate was subjected to a Hofmann rearrangement to afford (S)-pregabalin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexanethiol
Cyclohexanethiol
Cyclohexanethiol
Cyclohexanethiol
Cyclohexanethiol
Cyclohexanethiol

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